

A Comparative Guide to In Vitro Bioequivalence of 5-ASA Formulations

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Compound of Interest

Compound Name: 5-Acetylsalicylic acid

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This guide provides an objective comparison of the in vitro bioequivalence of different 5-aminosalicylic acid (5-ASA), or mesalamine, formulations. The data and protocols presented are compiled from various studies to support research and development in this area. The primary therapeutic action of 5-ASA is topical, on the inflamed mucosa of the gastrointestinal tract. Therefore, in vitro dissolution testing that simulates the pH progression of the gut is a critical tool for assessing and ensuring the bioequivalence of different mesalamine products.^[1]^[2]

Quantitative Comparison of 5-ASA Dissolution Profiles

The following tables summarize the cumulative release of 5-ASA from various commercially available formulations under simulated gastrointestinal pH conditions. These studies are crucial for understanding how different delivery technologies perform in vitro, which can be indicative of their in vivo behavior.

Table 1: Dissolution of Various Mesalamine Formulations at pH 1.0, 6.4, and 7.2^[3]

Formulation	% 5-ASA Released at pH 1.0 & 6.4 (after 3h)	Time to Complete Release at pH 7.2
Mesalazine EC	<1%	1 hour
Mesalazine EC 500 PCH	<1%	1 hour
Mesalazin-Kohlpharma	<1%	2 hours
Mesalazin-Eurim	<1%	2 hours
Mesalazina-Faes	<1%	2 hours
Multimatrix mesalamine	<1%	7 hours

Table 2: Dissolution of Various Mesalamine Formulations at pH 1.0, 6.0, and 6.8[4]

Formulation	% 5-ASA Released at pH 1.0 (after 2h)	Cumulative % 5-ASA Released at pH 6.0 (after 3h)	Time to Complete Release at pH 6.8
APRISO®	<1%	36%	3 hours
ASACOL® MR	<1%	<1%	4 hours
ASACOL® HD	<1%	<1%	2 hours
MEZAVANT XL®	<1%	<1%	6-7 hours
PENTASA®	48%	56%	>8 hours (92% release)
SALOFALK®	<1%	11%	1 hour

Table 3: Cumulative Dissolution of 1g Mesalamine Sachet Formulations[5]

Formulation	Mean Cumulative Release at 2h (0.1 N HCl)	Mean Cumulative Release at 3h (pH 6.8)	Mean Cumulative Release at 24h (pH 7.2)
Vegaz-OD	24%	30%	103%
Brand M	24%	22%	82%
Brand R	25%	27%	79%
Brand P	24%	31%	104%

Table 4: Cumulative Dissolution of 2g Mesalamine Sachet Formulations[5]

Formulation	Mean Cumulative Release at 2h (0.1 N HCl)	Mean Cumulative Release at 3h (pH 6.8)	Mean Cumulative Release at 24h (pH 7.2)
Vegaz-OD	25%	28%	102%
Brand M	25%	27%	83%
Brand R	-	-	-
Brand P	-	-	-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of 5-ASA formulations.

In Vitro Dissolution Testing

This test is designed to simulate the transit of the drug formulation through the varying pH environments of the gastrointestinal tract.

Apparatus:

- USP Dissolution Apparatus II (Paddle Method)[3][6]

General Procedure:

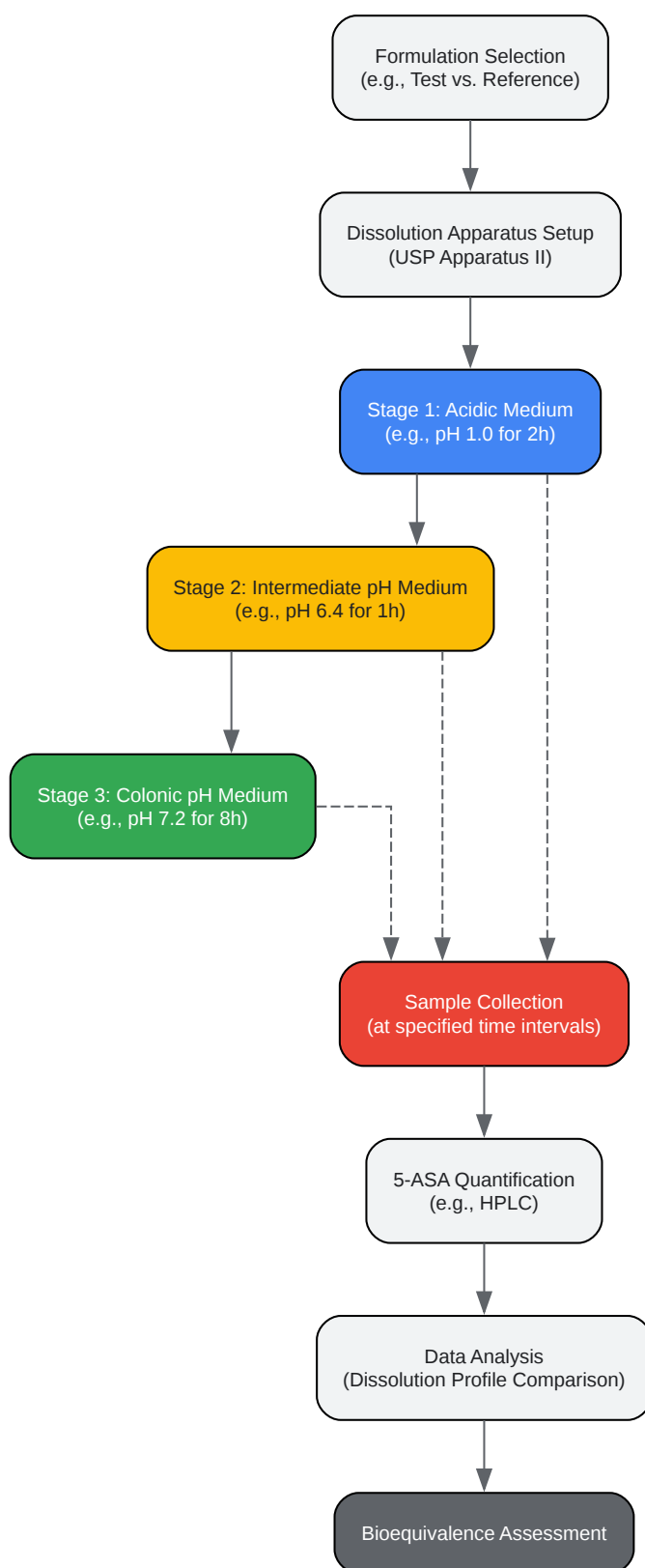
- The dissolution vessels are filled with a specified volume (typically 500-900 mL) of the first dissolution medium (e.g., 0.1 N HCl to simulate gastric fluid).[6][7]
- The temperature of the dissolution medium is maintained at 37 ± 0.5 °C.[7]
- The paddle rotation speed is set (e.g., 100 rpm).[7]
- The 5-ASA formulation (tablet or sachet contents) is placed in each vessel.
- The formulation is exposed to the first medium for a set period (e.g., 2 hours).[3]
- Aliquots of the dissolution medium are collected at specified time points for analysis.
- The dissolution medium is then changed to simulate the pH of the small intestine (e.g., pH 6.0, 6.4, or 6.8).[3][4] This can be done by either replacing the entire medium or by adding a buffer to adjust the pH.
- The process is repeated for subsequent pH changes to simulate the colon (e.g., pH 7.2 or 7.5).[3][6]
- The concentration of dissolved 5-ASA in the collected samples is determined using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).

Example Multi-Stage Dissolution Protocol:[3]

- Acid Stage: 2 hours in pH 1.0 medium.
- Initial Buffer Stage: 1 hour in pH 6.4 medium.
- Subsequent Buffer Stage: 8 hours in pH 7.2 medium.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for an in vitro bioequivalence study of 5-ASA formulations.



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